molecular formula C6H14N2O2S B1313990 2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 67104-92-1

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1313990
CAS No.: 67104-92-1
M. Wt: 178.26 g/mol
InChI Key: XMKGWYZWYQLJIP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of tert-butylamine with sulfur dioxide and a suitable oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently cyclizes to form the desired thiadiazolidine dioxide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide to its corresponding thiadiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiadiazolidine.

    Substitution: Various substituted thiadiazolidine dioxides depending on the reagents used.

Scientific Research Applications

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-1,2,5-thiadiazolidine: Lacks the dioxide functionality, leading to different chemical reactivity.

    1,2,5-Thiadiazole: A related heterocycle with different substitution patterns and properties.

    Benzothiadiazole: Contains a fused benzene ring, resulting in distinct electronic and structural characteristics.

Uniqueness

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-6(2,3)8-5-4-7-11(8,9)10/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKGWYZWYQLJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497078
Record name 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67104-92-1
Record name 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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